3-Ethoxyspiro[3.6]decan-1-one
Description
The ethoxy (-OCH2CH3) substituent at position 3 distinguishes it from other analogs in this family. It was synthesized via hydrolysis of precursor 7e using 2 M hydrochloric acid, achieving a high yield of 92% .
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-ethoxyspiro[3.6]decan-3-one |
InChI |
InChI=1S/C12H20O2/c1-2-14-11-9-10(13)12(11)7-5-3-4-6-8-12/h11H,2-9H2,1H3 |
InChI Key |
OKDSPCFYQUTQTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(=O)C12CCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis focuses on structurally related 2-oxaspiro[3.6]decan-1-one derivatives (Table 1), primarily synthesized in Sobia Tabassum’s doctoral thesis . These compounds share the spiro[3.6]decan-1-one core but differ in substituents at position 3, leading to variations in physicochemical properties, spectroscopic signatures, and reactivity.
Structural and Substituent Variations
| Compound Name | Substituent at Position 3 | Key Structural Features |
|---|---|---|
| 3-Ethoxyspiro[3.6]decan-1-one | Ethoxy (-OCH2CH3) | Ether group, moderate polarity |
| 3-Phenyl-2-oxaspiro[3.6]decan-1-one (194a) | Phenyl (C6H5) | Aromatic ring, π-electron system |
| 3-(4-Chlorophenyl)-2-oxaspiro[3.6]decan-1-one (194b) | 4-Chlorophenyl (Cl-C6H4) | Electron-withdrawing Cl substituent |
| 3-(4-Fluorophenyl)-2-oxaspiro[3.6]decan-1-one (194f) | 4-Fluorophenyl (F-C6H4) | Electron-withdrawing F substituent |
| 3-(p-Tolyl)-2-oxaspiro[3.6]decan-1-one (194d) | p-Tolyl (CH3-C6H4) | Electron-donating methyl group |
| 3-(4-Trifluoromethylphenyl)-2-oxaspiro[3.6]decan-1-one (194e) | 4-CF3-C6H4 | Strongly electron-withdrawing CF3 group |
Key Observations :
- In contrast, the ethoxy group in this compound introduces steric bulk and moderate polarity, which may influence solubility and stability .
- Stereoelectronic Impact : Aryl substituents (e.g., phenyl, p-tolyl) contribute to π-π interactions, relevant in chiral recognition or catalysis, whereas the ethoxy group lacks such interactions .
Key Observations :
- The high yield of this compound (92%) suggests efficient hydrolysis under mild conditions compared to the multi-step, catalyst-dependent syntheses of aryl-substituted analogs .
Spectroscopic Data Comparison
Table 3: Selected NMR Data (δ in ppm)
| Compound | 1H-NMR (Key Signals) | 13C-NMR (Key Signals) | IR (cm⁻¹) |
|---|---|---|---|
| This compound | Not explicitly provided | Not explicitly provided | Not provided |
| 194a (Phenyl derivative) | δ 7.25–7.46 (m, 5H, Ar-H); 5.30 (s, 1H) | δ 175.5 (C=O); 135.5 (Ar-C) | 1827 (C=O lactone) |
| 194b (4-Chlorophenyl derivative) | δ 7.18–7.05 (m, 4H, Ar-H); 5.20 (s, 1H) | δ 174.2 (C=O); 133.1 (Ar-C) | 1823 (C=O lactone) |
| 194d (p-Tolyl derivative) | δ 2.30 (s, 3H, CH3); 7.05–7.18 (m, 4H, Ar-H) | δ 22.7 (CH3); 128.9 (Ar-C) | 1823 (C=O lactone) |
Key Observations :
- 1H-NMR : Aryl protons in 194a–194f appear as multiplet signals between δ 7.05–7.49, absent in the ethoxy analog. The ethoxy group would instead show a triplet for -OCH2CH3 (~δ 1.2–1.5 for CH3 and δ 3.4–3.7 for OCH2) .
- 13C-NMR : The lactone carbonyl (C=O) resonates at δ ~174–175 ppm across all compounds. Aryl carbons vary based on substituents (e.g., δ 135.5 for phenyl vs. δ 133.1 for 4-chlorophenyl) .
- IR : Lactone C=O stretches are consistent (~1820 cm⁻¹), but aryl C-H stretches (~3050 cm⁻¹) differentiate aryl analogs from the ethoxy compound’s aliphatic C-O-C (~1100 cm⁻¹) .
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